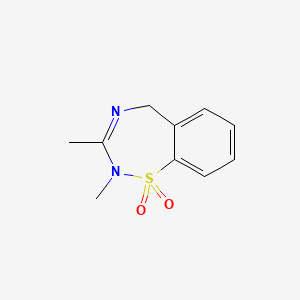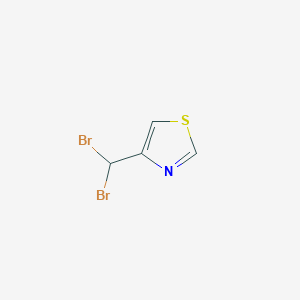
1,2,4-Benzothiadiazepine, 2,5-dihydro-2,3-dimethyl-, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Benzothiadiazepine, 2,5-dihydro-2,3-dimethyl-, 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazepines. This compound is characterized by a fused ring system containing sulfur and nitrogen atoms, which imparts unique chemical and biological properties. It has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Benzothiadiazepine, 2,5-dihydro-2,3-dimethyl-, 1,1-dioxide typically involves the cyclization of appropriate precursors. One common method involves the intramolecular cyclization of 2-(2-amino-5-chloro-benzenesulphonamido) propanoic acid . The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages in terms of efficiency and scalability. Continuous flow synthesis allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Benzothiadiazepine, 2,5-dihydro-2,3-dimethyl-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiadiazepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen, alkyl, or aryl groups onto the benzothiadiazepine ring .
Aplicaciones Científicas De Investigación
1,2,4-Benzothiadiazepine, 2,5-dihydro-2,3-dimethyl-, 1,1-dioxide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 1,2,4-Benzothiadiazepine, 2,5-dihydro-2,3-dimethyl-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it acts as a positive allosteric modulator of AMPA receptors, enhancing synaptic transmission in the central nervous system . Additionally, it can activate KATP channels, leading to various physiological effects such as insulin release inhibition .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Shares a similar core structure but differs in the substitution pattern and specific functional groups.
1,2,5-Benzothiadiazepine: Another related compound with a different ring fusion pattern and biological activities.
Uniqueness
1,2,4-Benzothiadiazepine, 2,5-dihydro-2,3-dimethyl-, 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to modulate AMPA receptors and KATP channels sets it apart from other benzothiadiazepine derivatives .
Propiedades
Número CAS |
46377-45-1 |
|---|---|
Fórmula molecular |
C10H12N2O2S |
Peso molecular |
224.28 g/mol |
Nombre IUPAC |
2,3-dimethyl-5H-1λ6,2,4-benzothiadiazepine 1,1-dioxide |
InChI |
InChI=1S/C10H12N2O2S/c1-8-11-7-9-5-3-4-6-10(9)15(13,14)12(8)2/h3-6H,7H2,1-2H3 |
Clave InChI |
ZUXPQFYQCGDBHM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NCC2=CC=CC=C2S(=O)(=O)N1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11H-Indeno[1,2-b]quinolin-11-one, 7,8-dimethoxy-](/img/structure/B14669598.png)
![4-[(2,4-Dichlorophenyl)methoxy]-4-oxobut-2-enoic acid](/img/structure/B14669610.png)
silane](/img/structure/B14669618.png)


![(8R,9S,13S,14S)-3-hydroxy-13-methyl-2,4-dinitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14669629.png)






![Bis[(2-oxo-2H-1-benzopyran-7-yl)] nonanedioate](/img/structure/B14669665.png)
